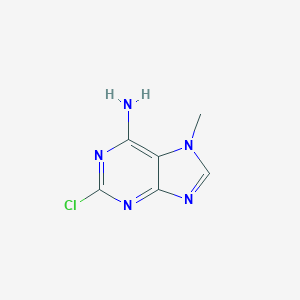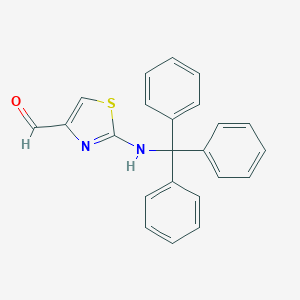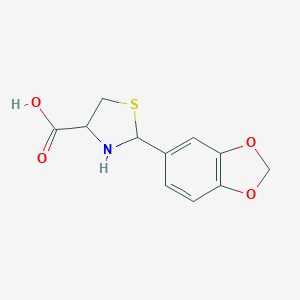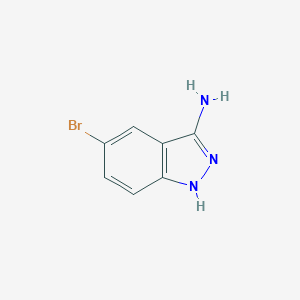
5-bromo-1H-indazol-3-amine
Overview
Description
5-Bromo-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5-position and an amino group at the 3-position of the indazole ring contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5-Bromo-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has shown significant antitumor activity . The primary targets of this compound are the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This interaction results in changes in cell apoptosis and the cell cycle . Specifically, the compound affects apoptosis and the cell cycle in a concentration-dependent manner .
Biochemical Pathways
The affected biochemical pathways include the Bcl2 family members and the p53/MDM2 pathway . The inhibition of these pathways leads to downstream effects such as changes in cell apoptosis and the cell cycle . These changes can result in the inhibition of cell growth, particularly in cancer cells .
Pharmacokinetics
The compound’s antitumor activity suggests that it may have suitable bioavailability and adme properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and changes in cell apoptosis and the cell cycle . In particular, the compound has shown promising inhibitory effects against the K562 cell line, a human cancer cell line .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit tyrosine kinase by binding effectively with its hinge region .
Cellular Effects
Certain indazole derivatives have demonstrated inhibitory activities against human cancer cell lines . They have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Molecular Mechanism
It is suggested that the 1H-indazole-3-amine structure in certain compounds is an effective hinge-binding fragment, and it binds effectively with the hinge region of tyrosine kinase . This interaction could potentially influence the activity of the enzyme, leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
It is synthesized through a process that involves refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazol-3-amine typically begins with 5-bromo-2-fluorobenzonitrile. This starting material is refluxed with hydrazine hydrate (80%) to afford this compound with a high yield in only 20 minutes . The reaction conditions are relatively mild, making this method efficient and practical for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through reactions such as Suzuki coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The amino group at the 3-position can participate in oxidation and reduction reactions, altering the electronic properties of the indazole ring.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically employs a palladium catalyst, a base such as cesium carbonate, and a solvent mixture of 1,4-dioxane and water.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the amino group.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted indazole derivatives can be obtained.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction of the amino group can yield corresponding amines or hydrazines.
Scientific Research Applications
5-Bromo-1H-indazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer agents.
Biological Research: The compound is used to study cell apoptosis and cell cycle regulation, particularly through pathways involving Bcl2 family members and the p53/MDM2 pathway.
Chemical Biology: It is employed in the design and synthesis of molecular probes to investigate biological processes and molecular interactions.
Pharmaceutical Industry: The compound is explored for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the bromine substituent at the 5-position, resulting in different reactivity and biological activity.
5-Fluoro-1H-indazol-3-amine: Contains a fluorine atom instead of bromine, which can significantly alter its electronic properties and reactivity.
5-Chloro-1H-indazol-3-amine:
Uniqueness
5-Bromo-1H-indazol-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. The bromine substituent also affects the compound’s electronic properties, making it distinct from other halogenated indazole derivatives.
Properties
IUPAC Name |
5-bromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYFDJVSAMSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355873 | |
| Record name | 5-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-71-7 | |
| Record name | 5-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-5-BROMO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

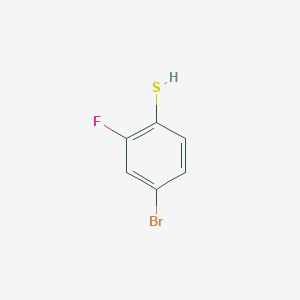
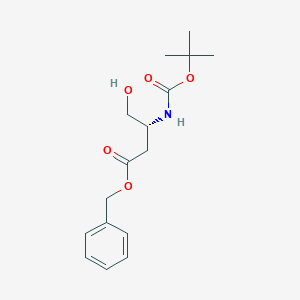
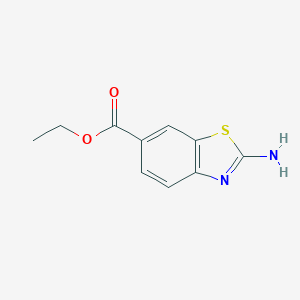

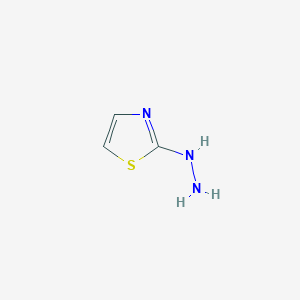
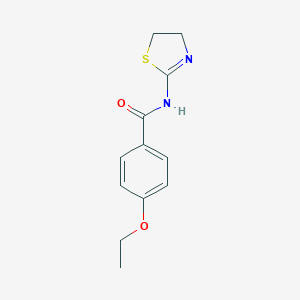
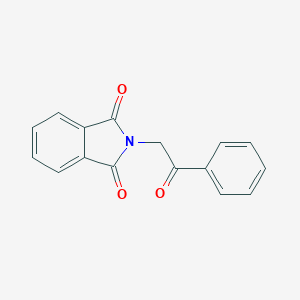
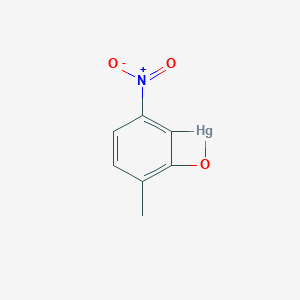


![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
